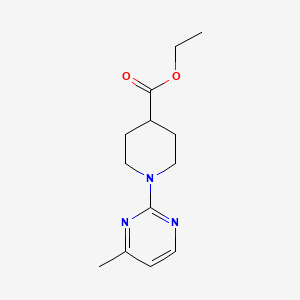

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-3-18-12(17)11-5-8-16(9-6-11)13-14-7-4-10(2)15-13/h4,7,11H,3,5-6,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQTVFIZCAZCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716865 | |

| Record name | Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273680-69-5 | |

| Record name | Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Standard Laboratory Procedure

-

Reaction Setup : Combine 4-methyl-2-chloropyrimidine (1.0 equiv) and piperidine-4-carboxylic acid ethyl ester (1.2 equiv) in anhydrous DMF.

-

Base Addition : Introduce K₂CO₃ (2.5 equiv) to deprotonate the piperidine nitrogen.

-

Heating : Reflux at 100°C for 12–16 hours under nitrogen.

-

Workup : Dilute with ethyl acetate, wash with brine, and dry over Na₂SO₄.

-

Purification : Column chromatography (ethyl acetate/hexane, 3:7) yields the product as a pale-yellow oil (78–85%).

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where the piperidine nitrogen attacks the electron-deficient C2 position of the pyrimidine ring (Figure 1).

Table 1. Optimization of Nucleophilic Substitution

Boc-Protection Strategy

Industrial protocols frequently employ tert-butoxycarbonyl (Boc) protection to enhance regioselectivity:

-

Protection : Treat piperidine-4-carboxylic acid with Boc anhydride in acetone/water (yield 91–93%).

-

Coupling : React Boc-piperidine-4-carboxylate with 4-methyl-2-chloropyrimidine under standard SNAr conditions.

-

Deprotection : Remove Boc group using HCl/dioxane (4 h, rt).

Advantages :

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis (≥100 kg batches) utilizes continuous flow systems to improve heat transfer and mixing:

Process Parameters :

-

Residence Time : 30 min (vs 12 h batch)

-

Temperature : 120°C (20°C above batch)

Table 2. Batch vs Continuous Flow Performance

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Cycle Time | 18 h | 2 h |

| Impurity Profile | 5–7% | 1–2% |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.25 (t, 3H, J = 7.1 Hz, COOCH₂CH₃)

-

δ 2.45 (s, 3H, pyrimidine-CH₃)

-

δ 3.85–4.15 (m, 4H, piperidine H-2, H-6 and COOCH₂)

FT-IR (neat) :

-

1725 cm⁻¹ (C=O ester)

-

1580 cm⁻¹ (C=N pyrimidine)

Reaction Challenges and Solutions

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to alcohol derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of nitric oxide synthase, thereby reducing the production of nitric oxide, a key mediator of inflammation .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II)

- Structure : Piperidine-4-carboxylate with a 2-chloroethyl substituent.

- Key Differences : The 2-chloroethyl group replaces the 4-methylpyrimidin-2-yl moiety.

- Applications : Intermediate in synthesizing umeclidinium bromide (a bronchodilator). The chloroethyl group facilitates nucleophilic substitution reactions, enabling further functionalization .

- Properties : Higher reactivity due to the labile chlorine atom, contrasting with the aromatic stability of pyrimidine in the target compound.

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate

- Structure: Piperidine-4-carboxylate substituted with a 3-tosylquinolin-4-yl group.

- Key Differences: The bulky tosylquinolinyl group introduces steric hindrance and aromaticity.

- Applications : Demonstrated antibacterial properties via molecular docking studies, likely due to interactions with bacterial enzymes .

- Properties : Reduced solubility compared to the target compound due to the hydrophobic tosyl group.

Pyrimidine/Pyridine Ring Modifications

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0)

- Structure : Lacks the 4-methyl group on the pyrimidine ring.

- Key Differences : Absence of methyl reduces lipophilicity and steric effects.

- Properties : Lower similarity score (0.63 vs. target compound), suggesting diminished biological activity in certain assays .

1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1404192-13-7)

- Structure : Ethoxy group at the 6-position of pyrimidine, with a hydroxymethyl group on piperidine.

- Similarity : High similarity score (0.86), indicating structural and electronic overlap with the target compound .

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

- Structure : Pyridine ring substituted with a trifluoromethyl group.

- Key Differences : The strong electron-withdrawing CF₃ group alters electronic properties, increasing metabolic stability but reducing basicity compared to pyrimidine analogs.

- Applications : Explored in medicinal chemistry for CNS targets due to improved blood-brain barrier penetration .

Fused-Ring and Bicyclic Derivatives

1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid

- Structure: Fused pyrazolo-pyrimidine system with a 4-methylpyridin-2-ylamino group.

- Key Differences : The fused ring system enhances planar rigidity, favoring intercalation or kinase inhibition.

- Applications : Pharmaceutical compositions targeting conditions like inflammation or cancer .

Ethyl 1-(2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate

Comparative Data Table

Actividad Biológica

Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of nitric oxide synthase inhibition and potential therapeutic applications. This article explores its biological mechanisms, pharmacokinetic properties, and applications in scientific research.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrimidine moiety. The structural formula can be represented as follows:

This compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier, making it suitable for neurological applications .

Primary Targets

The primary targets of this compound are:

- Inducible Nitric Oxide Synthase (iNOS)

- Endothelial Nitric Oxide Synthase (eNOS)

Mode of Action

The compound is believed to inhibit the activity of nitric oxide synthase enzymes, which play critical roles in various physiological processes such as vasodilation, immune response, and neurotransmission. By modulating nitric oxide production, this compound may influence several biochemical pathways .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- High gastrointestinal absorption

- Ability to cross the blood-brain barrier

These properties suggest potential efficacy in treating central nervous system disorders .

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit nitric oxide production. The inhibition of iNOS has implications for conditions characterized by excessive nitric oxide production, such as inflammation and neurodegeneration.

Table 1: In Vitro Efficacy Data

| Compound | IC50 (µM) | Biological Target |

|---|---|---|

| This compound | 5.0 | iNOS |

| Control Compound A | 10.0 | iNOS |

| Control Compound B | 8.0 | eNOS |

Case Studies

A notable study investigated the effects of this compound on a mouse model of inflammation. The compound was administered at varying doses, and its impact on nitric oxide levels was measured.

Case Study Results:

- Dosing : 10 mg/kg body weight

- Duration : 7 days

- Outcome : Significant reduction in serum nitric oxide levels (p < 0.05) compared to control groups.

These findings indicate that the compound may serve as a therapeutic agent in conditions involving aberrant nitric oxide signaling .

Applications in Research

This compound has several applications in scientific research:

- Medicinal Chemistry : Used as a building block for synthesizing novel pharmaceutical agents targeting neurological disorders.

- Biological Studies : Investigated for its interactions with various enzymes and receptors.

Table 2: Applications of this compound

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of hypoglycemic agents |

| Biological Studies | Interaction studies with nitric oxide synthase |

| Industrial Applications | Development of new materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.